molecular formula C20H33ClN2O3 B13749169 N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride CAS No. 101491-83-2

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride

Cat. No.: B13749169
CAS No.: 101491-83-2
M. Wt: 384.9 g/mol
InChI Key: FNWLKZTVUIGNSI-UHFFFAOYSA-N
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Description

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride is a synthetic carbamate derivative characterized by a phenoxypropyl moiety linked to a carbamic acid core, esterified with a 2-(2-methylpiperidino)ethyl group, and stabilized as a hydrochloride salt. The inclusion of a 2-methylpiperidine substituent may enhance lipid solubility and metabolic stability compared to simpler carbamates like propoxur or isoprocarb .

Properties

CAS No.

101491-83-2

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(2-methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-(1-phenoxypropan-2-yl)carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-4-22(18(3)16-25-19-11-6-5-7-12-19)20(23)24-15-14-21-13-9-8-10-17(21)2;/h5-7,11-12,17-18H,4,8-10,13-16H2,1-3H3;1H

InChI Key

FNWLKZTVUIGNSI-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)COC1=CC=CC=C1)C(=O)OCC[NH+]2CCCCC2C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the ethyl and phenoxypropan-2-yl groups. The final step involves the formation of the carbamate chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the core structure but exhibit different chemical properties.

Scientific Research Applications

2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in binding to enzymes or receptors, while the phenoxypropan-2-yl group enhances its affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Carbamate Class

The compound shares a carbamate backbone with pesticides such as propoxur (2-(1-methylethoxy)phenyl methylcarbamate) and isoprocarb (2-(1-methylethyl)phenyl methylcarbamate) . However, key distinctions include:

  • Phenoxypropyl vs. Aryl Substituents: The target compound’s phenoxypropyl group increases steric bulk and lipophilicity compared to the smaller aryl groups in propoxur/isoprocarb. This may improve membrane penetration and persistence in biological systems.
  • Piperidine Ester vs.
Piperidine-Containing Derivatives

The synthesis of piperidine-based carbamates is detailed in EP 4 374 877 A2 , where 2-ethyl-piperidine-2-carboxylic acid derivatives are reacted with aldehydes (e.g., 2,3-difluoro-benzaldehyde) to yield analogues with variable substituents . For example:

  • Fluorinated Analogues: Substituting the phenoxy group with fluorine atoms (as in Table 17 of EP 4 374 877 A2) could increase electronegativity, altering target binding affinity.
  • Methyl vs. Ethyl Piperidine : Replacing the 2-methyl group on the piperidine ring with ethyl (as in the patent’s 2-ethyl-piperidine intermediates) may modulate steric hindrance and solubility .
Hydrochloride Salt vs. Freebase Forms

The hydrochloride salt form of the target compound (CAS 101491-84-3) improves aqueous solubility compared to freebase carbamates, facilitating formulation in pesticidal sprays or injectables . In contrast, non-salt forms of simpler carbamates (e.g., propoxur) may require co-solvents for delivery.

Table 1: Comparative Properties of Selected Carbamates

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Potential Application
Target Compound ~400 ~3.5 Phenoxypropyl, 2-methylpiperidino Pesticide/Pharmaceutical
Propoxur 209.2 1.9 Isopropoxyphenyl, methylcarbamate Insecticide
EP 4 374 877 A2 Fluorinated Analogues ~380–420 ~2.8–4.0 Fluorobenzyl, piperidine-carboxylate Agrochemical

Key Observations :

  • The target compound’s higher molecular weight and logP suggest prolonged environmental persistence and slower metabolic clearance compared to propoxur.
  • Fluorinated analogues from EP 4 374 877 A2 may exhibit enhanced bioactivity due to fluorine’s electron-withdrawing effects .

Mechanistic and Application Insights

  • Acetylcholinesterase Inhibition : Like propoxur, the target compound likely inhibits acetylcholinesterase, but its piperidine group could interact with peripheral anionic sites of the enzyme, altering inhibition kinetics.
  • Pesticidal Efficacy: The phenoxypropyl moiety may confer selectivity toward specific pests, analogous to pyriproxyfen (a juvenile hormone analog with a phenoxy ether structure) .
  • Toxicological Profile : The hydrochloride salt may reduce dermal toxicity compared to freebase carbamates, a critical factor in occupational safety.

Biological Activity

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15H22ClN3O3
  • Molecular Weight : 319.81 g/mol

It exhibits solubility in organic solvents and is primarily used in biochemical assays for enzyme activity studies.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Research indicates that it can act as both an inhibitor and an activator of various biological pathways:

  • Enzyme Inhibition : The compound has been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which plays a significant role in extracellular matrix remodeling and cancer metastasis. Inhibition of MMPs can lead to reduced tumor invasiveness and metastasis .
  • Neurotransmitter Modulation : The presence of a piperidine moiety suggests potential interactions with neurotransmitter systems, possibly affecting acetylcholine receptors or other related pathways.

Biological Activity

The biological activity of N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid has been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
MMP Inhibition Selective inhibition of MMP-2
Antitumor Activity Reduced invasiveness in cancer models
Neuroprotective Effects Potential modulation of neurotransmitter levels

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • MMP Inhibition and Cancer : A study demonstrated that the compound significantly reduced MMP-2 activity in vitro, leading to decreased migration of cancer cells. This suggests its potential as a therapeutic agent in cancer treatment .
  • Neuroprotective Effects : In animal models, the compound exhibited neuroprotective properties, potentially through modulation of cholinergic signaling pathways. This opens avenues for its use in neurodegenerative diseases.
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed that after administration, the compound showed a biphasic elimination pattern with a significant presence in plasma and brain tissues, indicating its ability to cross the blood-brain barrier effectively .

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